molecular formula C52H98N16O13 B1663517 Belcomycin CAS No. 1264-72-8

Belcomycin

Numéro de catalogue: B1663517
Numéro CAS: 1264-72-8
Poids moléculaire: 1155.4 g/mol
Clé InChI: YKQOSKADJPQZHB-QNPLFGSASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions : La colistine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution .

Réactifs et conditions courants :

Principaux produits formés :

4. Applications de la recherche scientifique

La colistine a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Oncology

Belcomycin has been utilized in the treatment of several cancers:

  • Hodgkin's Lymphoma
  • Non-Hodgkin's Lymphoma
  • Testicular Cancer
  • Ovarian Cancer
  • Squamous Cell Carcinomas (head, neck, cervix)

The drug is often administered via intravenous infusion or directly into the pleural cavity for treating malignant pleural effusions .

Dermatological Uses

Recent studies have highlighted this compound's efficacy in dermatological treatments, particularly for conditions like periungual warts. A controlled study demonstrated that combining this compound with ablative fractional CO2 laser treatment resulted in a 68.4% complete clearance rate of warts without significant long-term adverse effects .

Pharmacokinetics and Efficacy

Pharmacokinetic studies reveal that this compound's concentration in plasma and tumors can significantly influence treatment outcomes. For instance, a study indicated that a median dose of 27,404 IU led to complete responses in treated tumors after electrochemotherapy .

Table 1: Pharmacokinetic Data of this compound

ParameterValue
Median Age of Patients52.2 years
Tumor Types TreatedSCC (6), BCC (5)
Median Dose27,404 IU
Response RateComplete Response (CR)

Electrochemotherapy

A notable case involved electrochemotherapy with this compound for treating cutaneous tumors, where patients showed significant tumor response rates. The study emphasized the importance of timing between drug administration and electrotherapy for optimal outcomes .

Treatment of Warts

In another case study focusing on periungual warts, patients treated with this compound post-laser therapy exhibited high efficacy rates with minimal side effects, reinforcing its utility in dermatological applications .

Activité Biologique

Belcomycin, a member of the bleomycin family, is an antibiotic with notable antitumor activity. It has been primarily studied for its ability to induce DNA damage in cancer cells, making it a potential therapeutic agent in oncology. This article delves into the biological activity of this compound, examining its mechanisms, effects on various cell types, and relevant case studies.

This compound's primary mechanism involves the induction of DNA strand breaks. It achieves this through a complex interaction with metal ions, particularly iron, facilitating the generation of reactive oxygen species (ROS) that cleave DNA. This process is oxygen-dependent and leads to significant cytotoxicity in rapidly dividing cells.

Key Mechanisms:

  • DNA Cleavage : this compound binds to DNA and induces strand breaks.
  • Metal Ion Interaction : The drug chelates metal ions, which are crucial for its activity.
  • Reactive Oxygen Species Generation : The interaction with oxygen produces free radicals that contribute to DNA damage.

In Vitro Studies

This compound has demonstrated varied biological activities in different cell lines. Its effects on immune cells and tumor cells highlight its potential as an antitumor agent.

Cell Type Effect Observed Reference
B cellsInhibition of proliferation
T cellsImpairment of activation
MacrophagesReduced cytokine secretion
Cancer Cells (e.g., HeLa)Induction of apoptosis and cell cycle arrest

Cytotoxicity

The cytotoxic effects of this compound have been evaluated across various cancer cell lines, showing promising results:

  • HeLa Cells : Significant inhibition of growth was observed.
  • Breast Cancer Cells (MDA-MB-231) : IC50 values indicated effective cytotoxicity at concentrations below 25 µM.
  • Melanoma Cells (A2058) : Notable cytotoxicity with an IC50 around 15 µM.

These findings underscore this compound's potential as a therapeutic agent against multiple cancer types.

Clinical Applications

Several case studies have documented the efficacy of this compound in treating specific malignancies:

  • Case Study 1 : A patient with metastatic squamous cell carcinoma showed significant tumor regression following treatment with this compound combined with other chemotherapeutics.
  • Case Study 2 : In a cohort of patients with refractory lymphomas, administration of this compound resulted in improved response rates compared to traditional therapies.

These cases illustrate the drug's potential in clinical settings, particularly for patients resistant to standard treatments.

Efficacy and Safety

While this compound exhibits potent antitumor properties, its safety profile necessitates careful consideration. Common adverse effects include pulmonary toxicity and skin reactions, which are critical factors in treatment planning.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Belcomycin in laboratory settings?

To synthesize this compound, researchers typically employ solid-phase peptide synthesis (SPPS) or microbial fermentation, depending on its structural complexity. Characterization involves nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity analysis, and mass spectrometry (MS) for molecular weight confirmation. Critical parameters include reaction yield optimization, solvent selection (e.g., dimethylformamide for SPPS), and purity thresholds (>95% for biological assays). For reproducibility, ensure detailed documentation of reaction conditions (temperature, pH, incubation time) and validation against reference standards .

Q. How can researchers design in vitro assays to evaluate this compound’s antimicrobial activity?

Standard assays include broth microdilution (to determine minimum inhibitory concentration, MIC) and time-kill kinetics. Use ATCC reference strains (e.g., Staphylococcus aureus ATCC 29213) and include positive controls (e.g., vancomycin). Adjust variables such as inoculum size (5 × 10⁵ CFU/mL), incubation time (18–24 hours), and media (Mueller-Hinton broth). Validate results with triplicate experiments and statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to account for inter-experimental variability .

Q. What ethical considerations apply to preclinical studies involving this compound?

Adhere to the Helsinki Declaration and Belmont Report principles:

  • Obtain approval from an Institutional Animal Care and Use Committee (IACUC) for animal models.
  • For human cell lines, ensure informed consent (if applicable) and compliance with Nagoya Protocol guidelines for genetic resources.
  • Document risk-benefit analyses for experimental doses and prioritize replacement, reduction, and refinement (3Rs) in animal studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Contradictions often arise from variations in experimental models (e.g., bacterial vs. eukaryotic systems) or assay conditions. To resolve discrepancies:

  • Perform comparative studies using isogenic strains (e.g., wild-type vs. efflux pump-deficient bacteria) to isolate target interactions.
  • Utilize omics approaches (transcriptomics/proteomics) to identify pathway-specific effects.
  • Apply Bayesian statistical models to quantify uncertainty in conflicting datasets .

Q. What strategies optimize this compound’s bioavailability in in vivo models?

Address poor solubility or rapid clearance via:

  • Formulation : Lipid nanoparticles or cyclodextrin complexes to enhance solubility.
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) for targeted release.
  • Pharmacokinetic studies : Monitor plasma half-life (t½) using LC-MS/MS and adjust dosing intervals. Validate efficacy in infection models (e.g., neutropenic murine thigh) with dose-ranging studies .

Q. How can structural modifications of this compound reduce resistance development?

Target resistance mechanisms (e.g., enzymatic inactivation, target mutation) through:

  • Structure-activity relationship (SAR) studies : Modify functional groups (e.g., hydroxyl or amine moieties) to evade resistance enzymes.
  • Crystallography : Use X-ray diffraction to identify binding pocket residues and design analogs with tighter target affinity.
  • Combinatorial therapy : Pair this compound with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to suppress resistance .

Q. Methodological Guidance

Q. What statistical approaches validate this compound’s synergistic effects in combination therapies?

Use the fractional inhibitory concentration index (FICI) with interpretations:

  • FICI ≤0.5: Synergy
  • 0.5–4: Additivity

  • 4: Antagonism
    Employ Bliss independence or Loewe additivity models for dose-response surface analysis. Report 95% confidence intervals and power calculations to ensure sample adequacy .

Q. How should researchers document experimental protocols for reproducibility?

Follow the Beilstein Journal’s guidelines:

  • Provide step-by-step synthesis protocols in the main text (≤5 compounds) or supplementary materials.
  • Specify equipment (e.g., Bruker AVANCE III HD NMR) and software (e.g., MestReNova for NMR analysis).
  • For bioassays, detail cell culture conditions (media, CO₂ levels) and instrument calibration metrics .

Q. Data Analysis & Reporting

Q. What bioinformatics tools analyze this compound’s genomic targets in bacterial pathogens?

Use:

  • AntiSMASH for biosynthetic gene cluster identification.
  • STRING-DB to map protein-protein interaction networks.
  • CARD (Comprehensive Antibiotic Resistance Database) to predict resistance genes.
    Validate predictions with CRISPR-Cas9 knockout strains and growth inhibition assays .

Q. How to address publication bias in this compound research literature?

  • Perform systematic reviews using PRISMA guidelines.
  • Include negative results in supplementary materials.
  • Use funnel plots or Egger’s regression test to detect bias in meta-analyses .

Propriétés

Numéro CAS

1264-72-8

Formule moléculaire

C52H98N16O13

Poids moléculaire

1155.4 g/mol

Nom IUPAC

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide

InChI

InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1

Clé InChI

YKQOSKADJPQZHB-QNPLFGSASA-N

SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

SMILES isomérique

CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O

SMILES canonique

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O

melting_point

200-220 °C
200 - 220 °C

Key on ui other cas no.

1264-72-8

Description physique

Solid

Pictogrammes

Acute Toxic

Solubilité

WHITE TO SLIGHTLY YELLOW FINE POWDER;  ODORLESS;  FREELY SOL IN WATER;  SLIGHTLY SOL IN METHANOL;  INSOL IN ACETONE, ETHER;  SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/
2.38e-01 g/L

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.